molecular formula C9H10INO B8611960 Ethyl 2-iodobenzimidate

Ethyl 2-iodobenzimidate

Cat. No. B8611960
M. Wt: 275.09 g/mol
InChI Key: MNNFRTFOZHJXIR-UHFFFAOYSA-N
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Patent
US04788210

Procedure details

starting from o-iodobenzamide and triethyloxonium tetrafluoroborate there is obtained ethyl o-iodobenzimidate as an oil; 1H-NMR(CDCl3): 1.42 (t, CH3), 4.38 (q, CH2), 6.8-7.6 (3 aromatic H+NH), 7.8-8.05 (1 aromatic H);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].F[B-](F)(F)F.[CH2:16]([O+](CC)CC)[CH3:17]>>[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](=[NH:6])[O:5][CH2:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=O)N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(OCC)=N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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